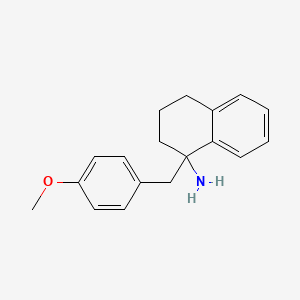
4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound features a naphthalene ring linked to a benzene ring through an imino group, with hydroxyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol generally involves the condensation reaction between 2-naphthylamine and 2,4-dihydroxybenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imino linkage, resulting in the desired Schiff base.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 4-((Naphthalen-2-ylamino)methyl)benzene-1,3-diol.
Substitution: Formation of esters or ethers depending on the substituents introduced.
Applications De Recherche Scientifique
4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its DNA binding and cleavage properties, making it a candidate for anticancer research.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mécanisme D'action
The mechanism of action of 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol involves its ability to form stable complexes with metal ions. These metal complexes can interact with DNA, leading to cleavage or inhibition of replication. The compound’s imino and hydroxyl groups play a crucial role in binding to the metal ions and facilitating these interactions. Additionally, the naphthalene moiety enhances the compound’s ability to intercalate into DNA strands, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
- 4-((Naphthalen-1-ylimino)methyl)benzene-1,3-diol
- 4-((Naphthalen-2-ylimino)methyl)benzene-1,2-diol
- 4-((Naphthalen-2-ylimino)methyl)benzene-1,4-diol
Comparison: 4-((Naphthalen-2-ylimino)methyl)benzene-1,3-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity. The presence of the naphthalene ring also contributes to its distinct photophysical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
83919-59-9 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
4-(naphthalen-2-yliminomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C17H13NO2/c19-16-8-6-14(17(20)10-16)11-18-15-7-5-12-3-1-2-4-13(12)9-15/h1-11,19-20H |
Clé InChI |
HNJMUNLPLGCOQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N=CC3=C(C=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)








![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)
![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)



